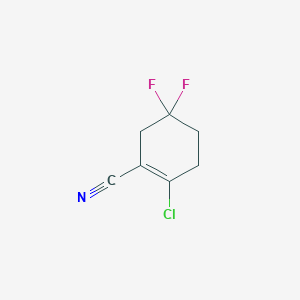
2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile is an organic compound characterized by the presence of chlorine, fluorine, and a nitrile group attached to a cyclohexene ring
Métodos De Preparación
The synthesis of 2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile typically involves the reaction of cyclohexene derivatives with chlorinating and fluorinating agents under controlled conditions. Industrial production methods may include the use of catalysts to enhance the efficiency and yield of the reaction. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Análisis De Reacciones Químicas
2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form different products, depending on the oxidizing agents used.
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with various reagents.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity. The nitrile group may also play a role in its biological activity by interacting with specific molecular pathways.
Comparación Con Compuestos Similares
2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile can be compared with similar compounds such as:
2-Chloro-5,5-dimethylcyclohexane-1,3-dione: This compound has similar structural features but differs in the presence of methyl groups instead of fluorine atoms.
1-Chloro-2,5-difluorobenzene: Another compound with chlorine and fluorine atoms, but with a benzene ring instead of a cyclohexene ring.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties.
Propiedades
Fórmula molecular |
C7H6ClF2N |
|---|---|
Peso molecular |
177.58 g/mol |
Nombre IUPAC |
2-chloro-5,5-difluorocyclohexene-1-carbonitrile |
InChI |
InChI=1S/C7H6ClF2N/c8-6-1-2-7(9,10)3-5(6)4-11/h1-3H2 |
Clave InChI |
AWNFAKNZNPRWHG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(=C1Cl)C#N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


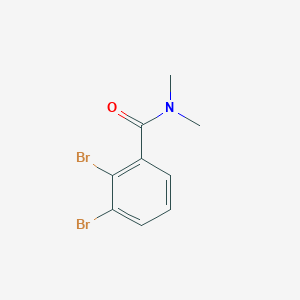
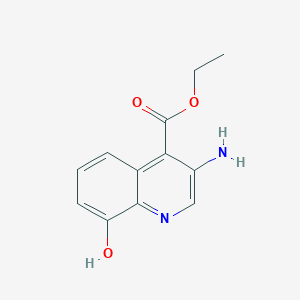
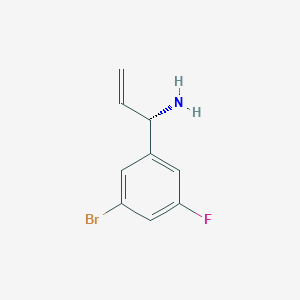
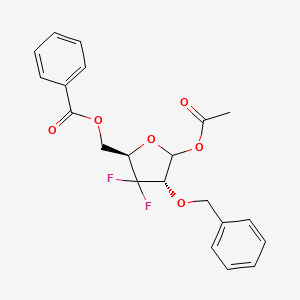

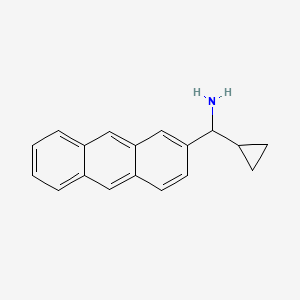

![Tert-butyl ((6R,9S)-2-(aminomethyl)-1-oxaspiro[5.5]undecan-9-YL)(benzyl)carbamate](/img/structure/B13040482.png)
![3-Bromo-6-phenyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13040502.png)
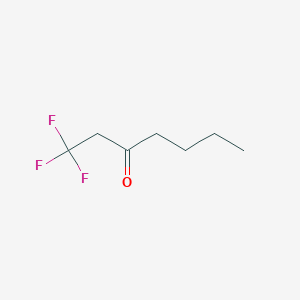
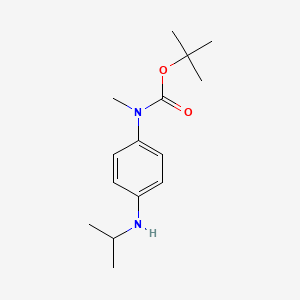
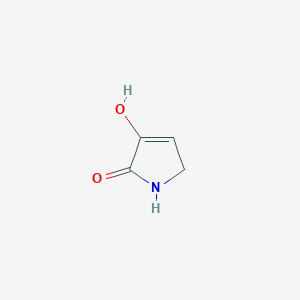
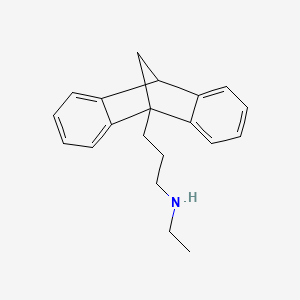
![5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13040546.png)
